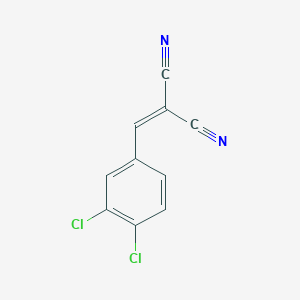

(3,4-dichlorobenzylidene)malononitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to (3,4-dichlorobenzylidene)malononitrile involves reactions of malononitrile with different chemical agents. For instance, the reaction of malononitrile with dimethylformamide and phosphorus oxychloride can yield various derivatives through Vilsmeier formylation processes. This method leads to compounds such as (dimethylamino-methylene)malononitrile and chloro-diaza-octatriene-tricarbonitriles, which are key intermediates in synthesizing pyridine derivatives and related structures (Mittelbach & Junek, 1982). Another pathway involves condensation with benzyl chloride under the presence of triethylamine, leading to derivatives like dibenzylmalononitrile (Kawabata, Matsubara, & Yamashita, 1973).

Molecular Structure Analysis

The molecular structure of (3,4-dichlorobenzylidene)malononitrile derivatives is characterized by their X-ray crystallography and spectral data. For example, the structure of a related compound, C20H15ClN2O, synthesized by reacting 2-(2-chlorobenzylidene)-1-tetralone and malononitrile, was elucidated, showing intermolecular C—H⋯O and C—H⋯N hydrogen bonds that link adjacent molecules into dimers and propagate chains along the c-axis (Zhou, Wang, & Shi, 2007).

Chemical Reactions and Properties

(3,4-Dichlorobenzylidene)malononitrile and its analogs undergo various chemical reactions, including cycloadditions, condensations, and polymerizations. For instance, 4,5-dichloro-1,2,3-dithiazolium chloride reacts with dimethylsulfonium dicyanomethylide to yield dithiazolylidene)malononitrile derivatives, showcasing its reactivity towards sulfur-containing nucleophiles (Kalogirou & Koutentis, 2009).

Applications De Recherche Scientifique

Chemical Reactions and Synthesis : (3,4-dichlorobenzylidene)malononitrile is involved in various chemical reactions. It's used as a precursor in the formation of different chemical compounds through reactions like Knoevenagel condensation and nucleophilic substitution reactions. For instance, a study by Khan et al. (2014) discusses its use in multicomponent reactions to create a wide range of functionalized molecules.

Detection and Sensing Applications : Research by Jung et al. (2020) highlights the development of a latent turn-on fluorescent probe for detecting malononitrile in water, showcasing its potential in environmental monitoring and public health.

Material Science and Industrial Chemistry : Studies like the one by Hassan and Elmaghraby (2015) detail the use of malononitrile derivatives in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors, indicating a broad range of industrial applications.

Biomedical Research : In biomedical research, compounds like (3,4-dichlorobenzylidene)malononitrile are used in diagnostic and therapeutic applications. For example, Shoghi-Jadid et al. (2002) discuss its derivative used in positron emission tomography for Alzheimer's disease diagnosis.

- idene)malononitrile. This highlights its significance in understanding the impact of such compounds on public health and safety.

Analytical Chemistry : The use of (3,4-dichlorobenzylidene)malononitrile in analytical methods is also notable. For instance, Kim et al. (2020) developed a novel colorimetric probe for the selective analysis of malononitrile, indicating its utility in developing sensitive and selective analytical methods.

Organic Chemistry Applications : In the field of organic chemistry, this compound plays a crucial role as a reactant for synthesizing various organic compounds. The work by Soleimani and Zainali (2011) demonstrates its use in isocyanide-based multicomponent reactions, showcasing its versatility in organic synthesis.

Potential in Novel Chemical Compounds Creation : The research conducted by Maity et al. (2017) explores the chemoselective addition of malononitriles to certain compounds using chiral organocatalysts, illustrating its role in creating novel chemical entities with potential applications in various fields.

Environmental Monitoring and Public Safety : Studies such as the one by Schramm et al. (2016) delve into the development of malononitrile-derivative devices for detecting cyanide in water, underlining its importance in environmental safety and monitoring.

Propriétés

IUPAC Name |

2-[(3,4-dichlorophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-9-2-1-7(4-10(9)12)3-8(5-13)6-14/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEPUPUAFKDYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277035 | |

| Record name | (3,4-dichlorobenzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dichlorobenzylidene)malononitrile | |

CAS RN |

3138-23-6 | |

| Record name | NSC494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-dichlorobenzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4543619.png)

![2-cyano-N-cyclopropyl-3-{3-[(4-isopropylphenoxy)methyl]-4-methoxyphenyl}acrylamide](/img/structure/B4543648.png)

![2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide](/img/structure/B4543650.png)

![5-isopropyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4543659.png)

![2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4543662.png)

![4-(4-chlorophenyl)-2-[(2-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4543678.png)

![1-[(4-sec-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4543694.png)

![ethyl 4-[({[3-(1-piperidinyl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4543698.png)

![4-chloro-N-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4543708.png)